Cas no 2137762-02-6 ([5,5'-Bithiazole]-2-methanamine, 4-methyl-)
![[5,5'-Bithiazole]-2-methanamine, 4-methyl- structure](https://ja.kuujia.com/scimg/cas/2137762-02-6x500.png)
[5,5'-Bithiazole]-2-methanamine, 4-methyl- 化学的及び物理的性質
名前と識別子
-
- [5,5'-Bithiazole]-2-methanamine, 4-methyl-
-
- インチ: 1S/C8H9N3S2/c1-5-8(6-3-10-4-12-6)13-7(2-9)11-5/h3-4H,2,9H2,1H3
- InChIKey: HIYLCLZIZFXUNY-UHFFFAOYSA-N
- ほほえんだ: S1C(C2SC=NC=2)=C(C)N=C1CN
[5,5'-Bithiazole]-2-methanamine, 4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-691823-5.0g |
[4-methyl-5-(1,3-thiazol-5-yl)-1,3-thiazol-2-yl]methanamine |
2137762-02-6 | 5.0g |
$4806.0 | 2023-03-10 | ||
Enamine | EN300-691823-0.05g |
[4-methyl-5-(1,3-thiazol-5-yl)-1,3-thiazol-2-yl]methanamine |
2137762-02-6 | 0.05g |
$1393.0 | 2023-03-10 | ||
Enamine | EN300-691823-10.0g |
[4-methyl-5-(1,3-thiazol-5-yl)-1,3-thiazol-2-yl]methanamine |
2137762-02-6 | 10.0g |
$7128.0 | 2023-03-10 | ||
Enamine | EN300-691823-0.1g |
[4-methyl-5-(1,3-thiazol-5-yl)-1,3-thiazol-2-yl]methanamine |
2137762-02-6 | 0.1g |
$1459.0 | 2023-03-10 | ||
Enamine | EN300-691823-1.0g |
[4-methyl-5-(1,3-thiazol-5-yl)-1,3-thiazol-2-yl]methanamine |
2137762-02-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-691823-0.25g |
[4-methyl-5-(1,3-thiazol-5-yl)-1,3-thiazol-2-yl]methanamine |
2137762-02-6 | 0.25g |
$1525.0 | 2023-03-10 | ||
Enamine | EN300-691823-0.5g |
[4-methyl-5-(1,3-thiazol-5-yl)-1,3-thiazol-2-yl]methanamine |
2137762-02-6 | 0.5g |
$1591.0 | 2023-03-10 | ||
Enamine | EN300-691823-2.5g |
[4-methyl-5-(1,3-thiazol-5-yl)-1,3-thiazol-2-yl]methanamine |
2137762-02-6 | 2.5g |
$3249.0 | 2023-03-10 |
[5,5'-Bithiazole]-2-methanamine, 4-methyl- 関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
[5,5'-Bithiazole]-2-methanamine, 4-methyl-に関する追加情報
Introduction to [5,5'-Bithiazole]-2-methanamine, 4-methyl- (CAS No. 2137762-02-6)
[5,5'-Bithiazole]-2-methanamine, 4-methyl- (CAS No. 2137762-02-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bithiazole core and methanamine functional group, exhibits promising properties that make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of [5,5'-Bithiazole]-2-methanamine, 4-methyl- is defined by its bithiazole moiety, which is a heterocyclic compound consisting of two thiazole rings linked by a methylene bridge. The presence of the methanamine group and the 4-methyl substitution on one of the thiazole rings further enhances its chemical diversity and potential biological activity. This structural complexity provides a robust platform for exploring its interactions with biological targets.
Recent studies have highlighted the significance of bithiazole derivatives in various therapeutic areas. For instance, bithiazoles have been shown to exhibit potent antimicrobial, antiviral, and anticancer activities. The methanamine functional group in [5,5'-Bithiazole]-2-methanamine, 4-methyl- adds an additional layer of reactivity and bioavailability, making it an attractive candidate for further investigation.
In the context of drug discovery, [5,5'-Bithiazole]-2-methanamine, 4-methyl- has been evaluated for its potential as a lead compound in the development of new therapeutic agents. Preliminary in vitro studies have demonstrated its ability to inhibit key enzymes involved in disease pathways. For example, it has shown promising inhibitory activity against protein kinases, which are crucial targets in cancer therapy. Additionally, its antimicrobial properties have been explored in the context of combating multidrug-resistant bacteria.
The pharmacokinetic profile of [5,5'-Bithiazole]-2-methanamine, 4-methyl- is another area of active research. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its good solubility and stability contribute to its potential as an orally available drug candidate. Furthermore, its low toxicity profile makes it a safe option for further preclinical and clinical evaluation.
In the realm of medicinal chemistry, the synthesis of [5,5'-Bithiazole]-2-methanamine, 4-methyl- has been optimized to achieve high yields and purity. Various synthetic routes have been developed to access this compound efficiently. These methods typically involve the coupling of thiazole intermediates followed by functional group modifications to introduce the methanamine and methyl substituents. The modular nature of these synthetic strategies allows for easy modification and derivatization, facilitating structure-activity relationship (SAR) studies.
The biological activity of [5,5'-Bithiazole]-2-methanamine, 4-methyl- has been extensively studied using a range of assays and models. In vitro assays have demonstrated its ability to modulate cellular processes such as apoptosis and cell cycle progression. In vivo studies using animal models have further validated its therapeutic potential. For instance, it has shown efficacy in reducing tumor growth in xenograft models and improving survival rates in infection models.
The future prospects for [5,5'-Bithiazole]-2-methanamine, 4-methyl- are promising. Ongoing research aims to optimize its pharmacological properties through structure-based design and rational drug development strategies. Additionally, efforts are being made to explore its combination therapy potential with existing drugs to enhance therapeutic outcomes.
In conclusion, [5,5'-Bithiazole]-2-methanamine, 4-methyl- (CAS No. 2137762-02-6) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and promising biological activities make it a valuable candidate for further development as a novel therapeutic agent. Continued research will undoubtedly uncover more about its potential applications and contribute to the advancement of healthcare solutions.
2137762-02-6 ([5,5'-Bithiazole]-2-methanamine, 4-methyl-) 関連製品
- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)
- 860787-02-6(6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)
- 2138428-99-4(Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)
- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 771444-09-8(3-chlorocyclobutan-1-amine)
- 2763780-04-5(3-[(5-Azidopentyl)oxy]aniline)
- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)